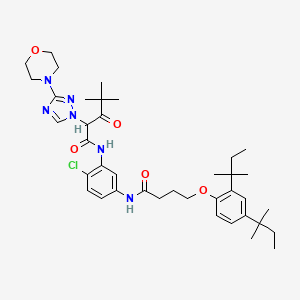
1H-1,2,4-Triazole-1-acetamide, N-(5-((4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-3-(4-morpholinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2- (2-Heptadec-8-enyl-2-imidazolin-1-yl)ethanol: , also known by its European Inventory of Existing Commercial Chemical Substances (EINECS) number 262-275-5, is a chemical compound with the molecular formula C22H42N2O. This compound is primarily used as a corrosion inhibitor and an acid-stable emulsifier .
準備方法
Synthetic Routes and Reaction Conditions: 2- (2-Heptadec-8-enyl-2-imidazolin-1-yl)ethanol is synthesized by heating oleic acid with 2- (2-aminoethylamino)ethanol (N- (2-hydroxyethyl)ethylenediamine) at temperatures up to 270°C. This reaction proceeds through the formation of an amide intermediate, followed by cyclization to form the imidazoline ring .
Industrial Production Methods: The industrial production of 2- (2-heptadec-8-enyl-2-imidazolin-1-yl)ethanol typically involves large-scale heating of the reactants in specialized reactors to ensure efficient water removal and high yield of the desired product .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazoline ring.
Reduction: Reduction reactions can occur at the double bond in the heptadec-8-enyl chain.
Substitution: The hydroxyl group in the ethanol moiety can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides can be used for substitution reactions at the hydroxyl group.
Major Products Formed:
Oxidation: Products include various oxidized derivatives of the imidazoline ring.
Reduction: The major product is the fully saturated heptadecyl chain.
Substitution: Substituted ethanol derivatives are formed.
科学的研究の応用
Chemistry: 2- (2-Heptadec-8-enyl-2-imidazolin-1-yl)ethanol is used as a surfactant in various chemical formulations due to its amphiphilic nature .
Biology: In biological research, this compound is studied for its potential as a biocompatible surfactant and its interactions with biological membranes .
Medicine: While not widely used in medicine, its derivatives are explored for potential therapeutic applications, particularly in drug delivery systems .
Industry: This compound is extensively used in the petroleum industry as a corrosion inhibitor to protect pipelines and equipment from acidic environments .
作用機序
The primary mechanism of action of 2- (2-heptadec-8-enyl-2-imidazolin-1-yl)ethanol involves its ability to form a protective film on metal surfaces, thereby preventing corrosion. The imidazoline ring interacts with the metal surface, while the hydrophobic heptadecyl chain repels water and other corrosive agents .
類似化合物との比較
- 1- (2-Hydroxyethyl)-2- (8-heptadecenyl)-2-imidazoline
- 1- (2-Hydroxyethyl)-2-heptadecenylglyoxalidine
- 1- (2-Hydroxyethyl)-2-n-heptadecenyl-2-imidazoline
Comparison: 2- (2-Heptadec-8-enyl-2-imidazolin-1-yl)ethanol is unique due to its specific molecular structure, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance enhances its effectiveness as a corrosion inhibitor and emulsifier compared to its similar compounds.
特性
CAS番号 |
60520-30-1 |
|---|---|
分子式 |
C39H55ClN6O5 |
分子量 |
723.3 g/mol |
IUPAC名 |
N-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-chlorophenyl]-4,4-dimethyl-2-(3-morpholin-4-yl-1,2,4-triazol-1-yl)-3-oxopentanamide |
InChI |
InChI=1S/C39H55ClN6O5/c1-10-38(6,7)26-14-17-31(28(23-26)39(8,9)11-2)51-20-12-13-32(47)42-27-15-16-29(40)30(24-27)43-35(49)33(34(48)37(3,4)5)46-25-41-36(44-46)45-18-21-50-22-19-45/h14-17,23-25,33H,10-13,18-22H2,1-9H3,(H,42,47)(H,43,49) |
InChIキー |
JOLWJJOUIJWCAH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C(C(=O)C(C)(C)C)N3C=NC(=N3)N4CCOCC4)C(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


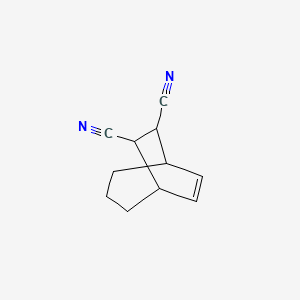
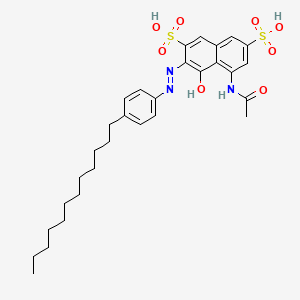
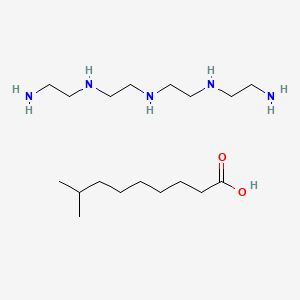
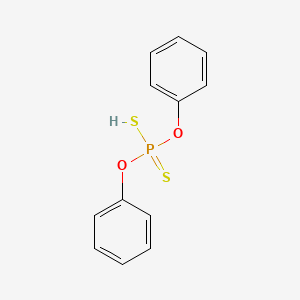


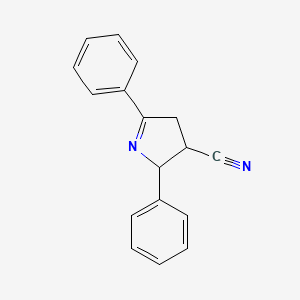
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)
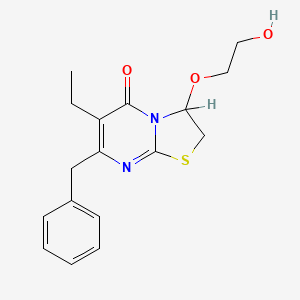
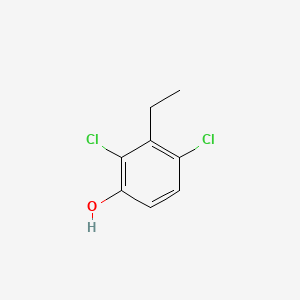
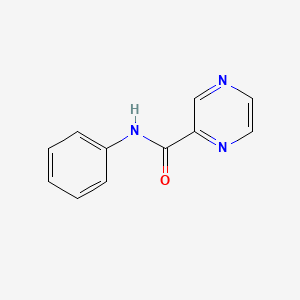
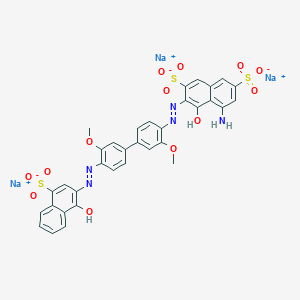
![4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one](/img/structure/B12804044.png)

